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Executive Summary

Reltecimod (formerly known as AB103) is a synthetic peptide that acts as a modulator of the
host immune response. Its primary mechanism of action involves the attenuation of T-cell
activation by targeting the CD28 co-stimulatory signaling pathway. By binding to the dimer
interface of CD28 on T-cells, Reltecimod effectively antagonizes the co-stimulatory signal
required for full T-cell activation, thereby mitigating the excessive inflammatory responses
characteristic of certain severe medical conditions, such as necrotizing soft tissue infections
(NSTI). This document provides a detailed technical overview of Reltecimod's effect on T-cell
activation and proliferation, including its mechanism of action, relevant signaling pathways, and
standardized experimental protocols for its evaluation. While extensive clinical data on patient
outcomes is available, specific quantitative in vitro and preclinical data on T-cell markers and
proliferation rates are not extensively published in the public domain.

Introduction

T-lymphocyte activation is a critical event in the adaptive immune response, requiring two
primary signals. The first signal is initiated by the interaction of the T-cell receptor (TCR) with a
specific antigen presented by the major histocompatibility complex (MHC) on an antigen-
presenting cell (APC). However, this signal alone is insufficient to induce a robust and
sustained T-cell response. A second, co-stimulatory signal is essential, most prominently
delivered through the interaction of the CD28 receptor on the T-cell with its ligands, B7-1
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(CD80) and B7-2 (CD86), on the APC. This co-stimulation significantly amplifies the initial TCR
signal, leading to T-cell proliferation, differentiation, and the production of effector cytokines.

In hyperinflammatory states, such as sepsis and NSTI, this signaling cascade can become
dysregulated, leading to a "cytokine storm" and subsequent organ damage. Reltecimod is
being developed to modulate this dysregulated immune response.[1][2]

Mechanism of Action of Reltecimod

Reltecimod is a rationally designed peptide that mimics a region of the CD28 homodimer
interface.[3][4] Its mechanism of action is centered on its ability to act as a selective antagonist
of the CD28 co-stimulatory pathway.[1][2] By binding to CD28, Reltecimod is thought to
interfere with the productive engagement of CD28 with its natural ligands, B7-1 and B7-2. This
interference attenuates the intracellular signaling cascade downstream of CD28, leading to a
modulation, rather than a complete suppression, of the T-cell response.[2] This modulation is
critical as it aims to dampen the excessive inflammatory response without inducing broad
immunosuppression, which could be detrimental in the context of an active infection. The
primary therapeutic goal of Reltecimod is to control the overproduction of pro-inflammatory
cytokines that contribute to the pathophysiology of severe infections and inflammatory
conditions.[5]

Signaling Pathway

The binding of B7 ligands to CD28 triggers the recruitment of signaling molecules, including
Phosphoinositide 3-kinase (PI3K) and Grb2, to the cytoplasmic tail of CD28. This initiates a
cascade of downstream events that synergize with the TCR signaling pathway, leading to the
activation of transcription factors such as NF-kB, AP-1, and NFAT. These transcription factors
are crucial for the expression of genes involved in T-cell proliferation (e.qg., IL-2) and effector
function (e.g., IFN-y, TNF-a). Reltecimod, by antagonizing CD28, is expected to dampen the
activation of these key signaling nodes.
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Figure 1: Simplified signaling pathway of T-cell activation and the antagonistic effect of
Reltecimod. Reltecimod interferes with the CD28 co-stimulatory signal (Signal 2), thereby
modulating downstream signaling events that lead to T-cell proliferation and cytokine
production.

Data on T-Cell Activation and Proliferation

Despite extensive searches of publicly available scientific literature and clinical trial databases,
specific quantitative data on the in vitro and preclinical effects of Reltecimod on T-cell
activation markers (e.g., CD25, CD69), T-cell proliferation rates (e.g., CFSE dilution, Ki-67
expression), and precise cytokine concentrations (e.g., IL-2, IFN-y, TNF-a) are not available.
The following tables are provided as templates for how such data would be structured.

Eff  Relteci | on T-Cell Activation Marl

% CD25+ of % CD69+ of % CD25+ of % CD69+ of

Treatment Concentrati CD4+ T- CD4+ T- CDS8+ T- CDS8+ T-
Group on cells (Mean cells (Mean cells (Mean cells (Mean
* SD) * SD) * SD) * SD)
Unstimulated Data not Data not Data not Data not
Control available available available available
Stimulated
Control (e.g., Data not Data not Data not Data not
anti- available available available available
CD3/CD28)
) Data not Data not Data not Data not
Reltecimod X pg/mL ] ] ) )
available available available available
) Data not Data not Data not Data not
Reltecimod Y pg/mL ) ) ) )
available available available available

Effect of Reltecimod on T-Cell Proliferation

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b610440?utm_src=pdf-body
https://www.benchchem.com/product/b610440?utm_src=pdf-body
https://www.benchchem.com/product/b610440?utm_src=pdf-body
https://www.benchchem.com/product/b610440?utm_src=pdf-body
https://www.benchchem.com/product/b610440?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Proliferatio % Divided % Ki-67+ of % Ki-67+ of

Treatment Concentrati
n Index Cells CD4+ T- CD8+ T-
Group on
(CFSE) (CFSE) cells cells
Unstimulated Data not Data not Data not Data not
Control available available available available
Stimulated
Control (e.g., Data not Data not Data not Data not
anti- available available available available
CD3/CD28)
, Data not Data not Data not Data not
Reltecimod X pug/mL ] ) ) ]
available available available available
) Data not Data not Data not Data not
Reltecimod Y pg/mL ) ) ) )
available available available available

Effect of Reltecimod on Cytokine Production

One study noted that Reltecimod had a rapid onset of effect (5 minutes) that lasted for at least
12 hours based on levels of IFN-y secreted by antigen-activated human peripheral blood
mononuclear cells.[5] However, specific concentration data were not provided.

Treatment . IL-2 (pg/mL) IFN-y (pg/mL) TNF-a (pg/mL)
Concentration
Group (Mean * SD) (Mean * SD) (Mean * SD)
Unstimulated Data not Data not Data not
Control available available available
Stimulated
Data not Data not Data not
Control (e.g., - ) ] ]
] available available available
anti-CD3/CD28)
) Data not Data not Data not
Reltecimod X pg/mL ) ] ]
available available available
) Data not Data not Data not
Reltecimod Y pg/mL ) ) )
available available available

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b610440?utm_src=pdf-body
https://www.benchchem.com/product/b610440?utm_src=pdf-body
https://synapse.patsnap.com/organization/1e8f282ef25ba07d1e5ebcb391bc2d2b
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Experimental Protocols

The following are detailed, standardized protocols for key experiments to assess the effect of a
compound like Reltecimod on T-cell activation and proliferation. These are representative
methodologies and would require optimization for specific experimental conditions.

In Vitro T-Cell Activation Assay

This protocol outlines the steps for activating human peripheral blood mononuclear cells
(PBMCs) and assessing the expression of activation markers by flow cytometry.
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T-Cell Activation Assay Workflow
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Figure 2: Workflow for an in vitro T-cell activation assay.

Methodology:
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o PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density
gradient centrifugation.

e Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10%
fetal bovine serum and 1% penicillin-streptomycin.

« Stimulation: Plate PBMCs at a density of 1 x 10”6 cells/mL in a 96-well plate pre-coated with
anti-CD3 antibody (e.g., OKT3, 1-5 ug/mL). Add soluble anti-CD28 antibody (e.g., CD28.2, 1-
5 pg/mL).

o Treatment: Add Reltecimod at various concentrations or a vehicle control to the appropriate
wells.

 Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours.

o Staining: Harvest the cells and stain with a cocktail of fluorescently-labeled antibodies
against surface markers (e.g., CD3, CD4, CD8, CD25, CD69).

o Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of CD25+ and
CD69+ cells within the CD4+ and CD8+ T-cell gates.

T-Cell Proliferation Assay (CFSE-based)

This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to track T-cell
proliferation.
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CFSE-based T-Cell Proliferation Assay Workflow
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Figure 3: Workflow for a CFSE-based T-cell proliferation assay.

Methodology:
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» PBMC Isolation and Labeling: Isolate PBMCs as described above. Resuspend cells at 1 x
1077 cells/mL in PBS and add CFSE to a final concentration of 1-5 uM. Incubate for 10
minutes at 37°C. Quench the staining by adding five volumes of ice-cold complete medium.

o Cell Culture, Stimulation, and Treatment: Wash the cells and resuspend in complete
medium. Plate, stimulate, and treat with Reltecimod as described in the activation assay
protocol.

 Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4 to 6 days.

» Staining and Flow Cytometry: Harvest the cells, stain for surface markers (CD3, CD4, CD8),
and acquire data on a flow cytometer.

o Data Analysis: Analyze the CFSE fluorescence intensity within the CD4+ and CD8+ T-cell
populations. Each cell division results in a halving of the CFSE intensity, allowing for the
calculation of the proliferation index and the percentage of divided cells.

Conclusion

Reltecimod represents a targeted immunomodulatory approach aimed at attenuating the
hyperinflammatory response associated with severe infections by antagonizing the CD28 co-
stimulatory pathway in T-cells. While its mechanism of action is well-conceptualized, and
clinical trials have demonstrated its potential in improving patient outcomes in conditions like
NSTI, there is a notable absence of publicly available, detailed quantitative data on its direct
effects on T-cell activation and proliferation from in vitro and preclinical studies. The generation
and publication of such data would be invaluable for a more comprehensive understanding of
Reltecimod's immunomodulatory properties and would further support its development and
potential application in other inflammatory conditions. The experimental protocols and
frameworks provided in this document offer a standardized approach for the future
characterization of Reltecimod and other similar immunomodulatory agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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